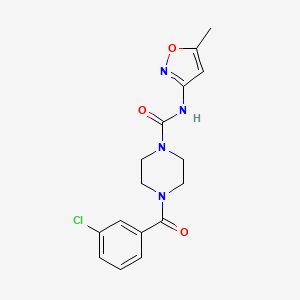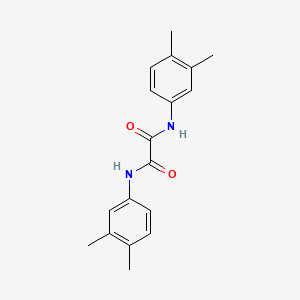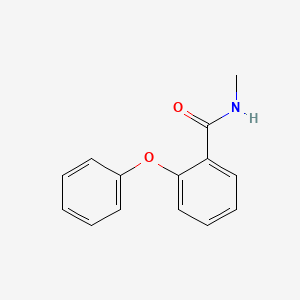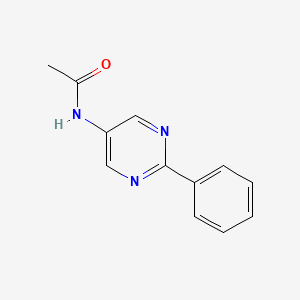![molecular formula C14H14N2O3 B7539870 N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide, also known as MEOF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MEOF is a furan derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide has potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been used as a probe to study the interactions between proteins and small molecules. In neuroscience, this compound has been studied for its potential as a tool to modulate neuronal activity and synaptic plasticity.
Mécanisme D'action
N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide acts as a small molecule inhibitor of various enzymes, including histone deacetylases (HDACs) and cyclooxygenases (COXs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while COXs are enzymes that catalyze the production of prostaglandins, which are involved in inflammation and pain. This compound inhibits the activity of HDACs and COXs, leading to changes in gene expression and prostaglandin production, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to decreased inflammation and pain. In neurons, this compound has been shown to enhance synaptic plasticity and long-term potentiation, leading to improved learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and off-target effects. Researchers should be cautious when using this compound in experiments and ensure that appropriate controls are in place.
Orientations Futures
There are several future directions for N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide research, including the development of more potent and selective derivatives, the identification of new targets and pathways for this compound inhibition, and the evaluation of this compound in animal models of disease. Additionally, the use of this compound as a tool to study protein-small molecule interactions and neuronal activity could lead to new insights into basic biological processes. Overall, this compound has the potential to be a valuable tool in various fields of research and could lead to the development of new therapies for human diseases.
Méthodes De Synthèse
N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide can be synthesized through various methods, including the reaction of furan-2-carboxylic acid with thionyl chloride, followed by reaction with N-methyl-N-phenylmethanamine and then with ethyl oxalyl chloride. Another method involves the reaction of furan-2-carboxylic acid with N-methyl-N-phenylmethanamine, followed by reaction with ethyl oxalyl chloride and then with methylamine. Both methods have been successful in synthesizing this compound with high yields and purity.
Propriétés
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-12(17)9-16-14(18)13-11(7-8-19-13)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWPDTJSYGDUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=C(C=CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)

![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)

![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)


